2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde
Overview
Description
2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethynyl group and a benzaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde typically involves the following steps:
Formation of the Ethynyl Intermediate: The ethynyl group is introduced through a reaction between a suitable alkyne and a trifluoromethylated phenyl compound.
Aldehyde Formation: The ethynyl intermediate is then subjected to formylation to introduce the benzaldehyde moiety.
Common reagents used in these reactions include trifluoromethylated phenyl compounds, alkynes, and formylating agents. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions to achieve substitution reactions
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism by which 2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to modulation of biological pathways and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(Trifluoromethyl)phenyl)ethynyl)benzoic acid
- 2-((4-(Trifluoromethyl)phenyl)ethynyl)benzyl alcohol
- 2-((4-(Trifluoromethyl)phenyl)ethynyl)benzene
Uniqueness
2-((4-(Trifluoromethyl)phenyl)ethynyl)benzaldehyde is unique due to the presence of both the trifluoromethyl and ethynyl groups, which confer distinct chemical properties such as increased reactivity and stability. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-[2-[4-(trifluoromethyl)phenyl]ethynyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3O/c17-16(18,19)15-9-6-12(7-10-15)5-8-13-3-1-2-4-14(13)11-20/h1-4,6-7,9-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRDKCXNKMUPEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C#CC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451010 | |
Record name | 2-(4-TRIFLUOROMETHYL-PHENYLETHYNYL)-BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437611-95-5 | |
Record name | 2-(4-TRIFLUOROMETHYL-PHENYLETHYNYL)-BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20451010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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